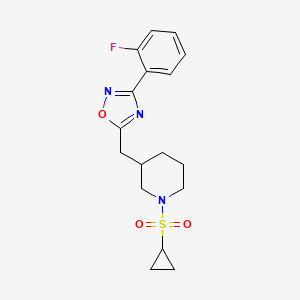

5-((1-(Cyclopropylsulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole

Description

5-((1-(Cyclopropylsulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

5-[(1-cyclopropylsulfonylpiperidin-3-yl)methyl]-3-(2-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3S/c18-15-6-2-1-5-14(15)17-19-16(24-20-17)10-12-4-3-9-21(11-12)25(22,23)13-7-8-13/h1-2,5-6,12-13H,3-4,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVVOGNGIZEDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2CC2)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-(Cyclopropylsulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Cyclopropylsulfonyl Group: This step usually involves sulfonylation reactions using cyclopropylsulfonyl chloride.

Construction of the Oxadiazole Ring: This is typically done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Final Coupling: The final step involves coupling the piperidine and oxadiazole moieties under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

Substitution: Various substitution reactions can occur, especially on the aromatic ring and the piperidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. Compounds similar to 5-((1-(Cyclopropylsulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole have been evaluated for their efficacy against various cancer cell lines. For example:

- Mechanism of Action : The oxadiazole moiety can interact with key biological targets involved in cancer pathways, potentially inhibiting tumor growth and inducing apoptosis .

- Case Studies : In studies involving various 1,2,4-oxadiazole derivatives, compounds demonstrated IC50 values indicating potent activity against human lung (A549), breast (MCF-7), and colon (WiDr) cancer cell lines . The introduction of electron-withdrawing groups was found to enhance biological activity significantly.

Other Therapeutic Uses

In addition to anticancer applications, compounds within this chemical class have been explored for their potential in treating other conditions:

- Antimicrobial Activity : Some oxadiazole derivatives have shown promise as antimicrobial agents. Their structural characteristics may contribute to their ability to disrupt microbial cell function .

- Neuroprotective Effects : Certain studies suggest that oxadiazole derivatives could play a role in neuroprotection and the treatment of neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neuroinflammatory pathways .

Synthesis and Structural Variations

The synthesis of 5-((1-(Cyclopropylsulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole typically involves cyclization reactions that form the oxadiazole ring from precursor compounds. Various methods have been documented for synthesizing oxadiazoles, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known for its ability to form hydrogen bonds and interact with active sites, while the piperidine ring can enhance binding affinity. The cyclopropylsulfonyl group may contribute to the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

- 5-((1-(Cyclopropylsulfonyl)piperidin-3-yl)methyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

- 5-((1-(Cyclopropylsulfonyl)piperidin-3-yl)methyl)-3-(2-bromophenyl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 5-((1-(Cyclopropylsulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole stands out due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

The compound 5-((1-(Cyclopropylsulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole represents a novel member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a 1,2,4-oxadiazole ring integrated with a cyclopropyl and piperidine moiety. The oxadiazole scaffold is known for its pharmacological versatility, often exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory effects. The unique combination of substituents in this compound may enhance its biological activity compared to other derivatives.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a range of biological activities:

- Anticancer Activity : Many oxadiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against multiple cancer types, including breast and lung cancers .

- Antimicrobial Properties : Certain derivatives have been reported to possess moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : Compounds in this class have been noted for their inhibitory effects on enzymes like histone deacetylases (HDAC), carbonic anhydrases (CA), and others involved in disease pathways .

The mechanism by which 5-((1-(Cyclopropylsulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole exerts its biological effects likely involves interaction with specific molecular targets. This may include:

- Binding Affinity : Molecular docking studies suggest that the compound may bind to various receptors or enzymes, modulating their activity and influencing downstream signaling pathways .

- Cytotoxic Effects : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by activating specific cellular pathways .

Research Findings and Case Studies

Several studies have evaluated the biological activity of oxadiazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.